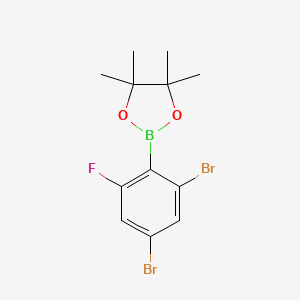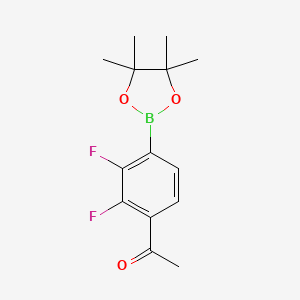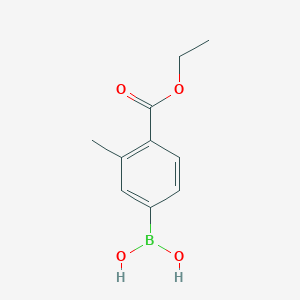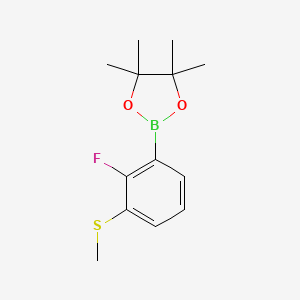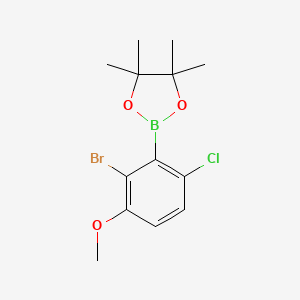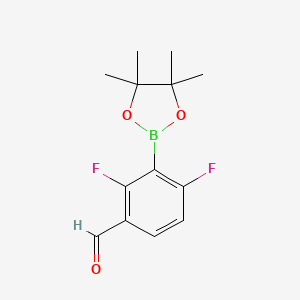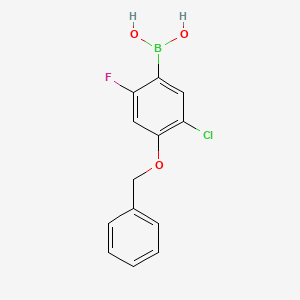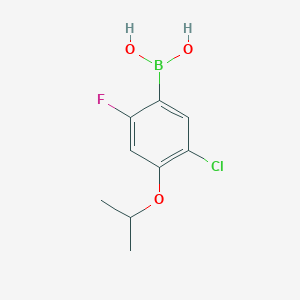
5-Chloro-4-ethoxy-2-fluorophenylboronic acid
説明
5-Chloro-4-ethoxy-2-fluorophenylboronic acid (CAS Number: 2121511-65-5) is a boronic acid compound . It has a molecular weight of 218.42 . The IUPAC name for this compound is (5-chloro-4-ethoxy-2-fluorophenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-ethoxy-2-fluorophenylboronic acid is1S/C8H9BClFO3/c1-2-14-8-4-7 (11)5 (9 (12)13)3-6 (8)10/h3-4,12-13H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The country of origin is CN . It is shipped at room temperature .科学的研究の応用
However, to address the request for information on scientific research applications related to phenylboronic acids and similar compounds, it's worth noting the general significance of boronic acids in scientific research. Phenylboronic acids and their derivatives are widely used in organic synthesis, medicinal chemistry, and materials science. They are key reagents in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of various organic compounds including pharmaceuticals, agrochemicals, and organic materials. Additionally, boronic acids have found applications in the development of sensors for glucose and other saccharides, given their ability to form reversible covalent bonds with diols and similar functional groups, which is crucial in biomedical research and diagnostics.
Benzoxaboroles – Old Compounds with New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest for their exceptional properties and wide applications. Initially described over 50 years ago, their study intensified recently due to their biological activity and potential in clinical trials. Benzoxaboroles have found use as building blocks and protecting groups in organic synthesis. Certain derivatives demonstrate biological activity, with ongoing investigations into their use in medicinal applications. They also exhibit the ability to bind hydroxyl compounds, positioning them as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
In a related context, fluorinated pyrimidines, like 5-fluorouracil (5-FU), are extensively used in cancer treatment. Recent advances in fluorine chemistry have contributed to the precise use of these compounds, enhancing therapeutic efficacy and tolerability. The review discusses synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and highlights new insights into their mechanism of action. This includes inhibition of RNA- and DNA-modifying enzymes, suggesting the role of polymeric fluorinated pyrimidines in more targeted cancer therapies (Gmeiner, 2020).
Safety and Hazards
特性
IUPAC Name |
(5-chloro-4-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-4-7(11)5(9(12)13)3-6(8)10/h3-4,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZHXXGUJPFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223947 | |
| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-ethoxy-2-fluorophenylboronic acid | |
CAS RN |
2121511-65-5 | |
| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





